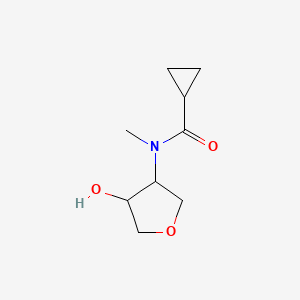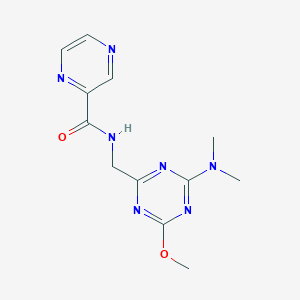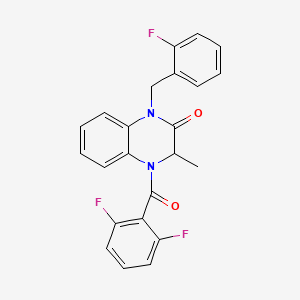
4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C23H17F3N2O2 and its molecular weight is 410.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solid Phase Synthesis
A significant application of similar compounds to 4-(2,6-difluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is in solid-phase synthesis. The synthesis of 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones, a related compound, involves aromatic substitution and intramolecular cyclization to form the core quinoxalinone structure. This process highlights the compound's potential utility in complex chemical syntheses (Lee, Murray, & Rivero, 1997).
Microwave Irradiation Synthesis
Another research application is in the synthesis of fluorinated heterocyclic compounds by microwave irradiation. This method is efficient and improves yields compared to traditional approaches. Compounds like this compound can be synthesized under these conditions, demonstrating their utility in modern synthetic chemistry (Loghmani-Khouzani, Sadeghi, & Ranjbar-Karimi, 2005).
Enantiomer Synthesis
The synthesis of enantiomers of related quinoxalinone compounds has been researched for pharmaceutical applications. For example, the synthesis of enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, a related drug for heart failure treatment, involves the use of optically active derivatives. This indicates the potential of this compound in enantioselective synthesis for pharmaceuticals (Morita, Ohtsubo, Matsubara, Ohtani, Uchida, Kido, & Shimizu, 1994).
Synthesis of High-Molecular-Weight Compounds
Activated bis- and tetrafluoroaromatic compounds containing quinoxaline fragments, like the compound , have been used in the synthesis of high-molecular-weight aromatic polyether ketones. This showcases its potential in creating advanced materials (Keshtov, Rusanov, & Keshtova, 2002).
Fluorophore Development
Quinoline derivatives are known as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems. Research into these compounds, including those similar to this compound, can lead to the development of new, more sensitive, and selective fluorophores (Aleksanyan & Hambardzumyan, 2013).
Thermochromic Materials
The compound's derivatives can be used in the synthesis of 3,6-disubstituted fluorans for reversible thermochromic materials. This application demonstrates its potential in developing materials with temperature-sensitive color-changing properties (Patel, Patel, & Patel, 2005).
特性
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-[(2-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2/c1-14-22(29)27(13-15-7-2-3-8-16(15)24)19-11-4-5-12-20(19)28(14)23(30)21-17(25)9-6-10-18(21)26/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBOHPCIPRBQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=CC=C3F)F)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
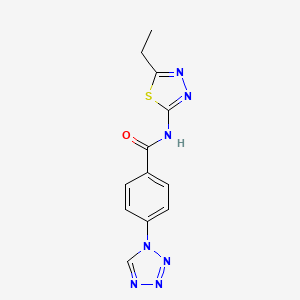
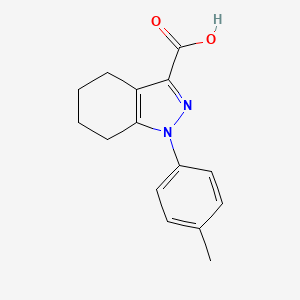
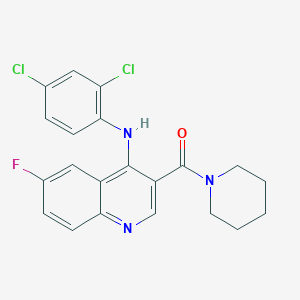
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2877804.png)
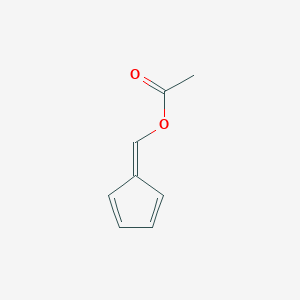
![2-(1H-indol-3-yl)-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B2877808.png)
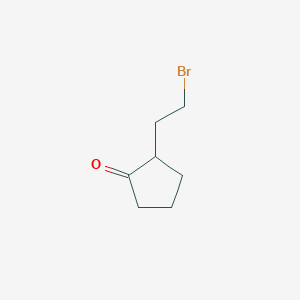
![N-cyclopentyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2877811.png)

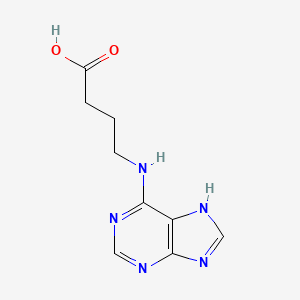
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)
